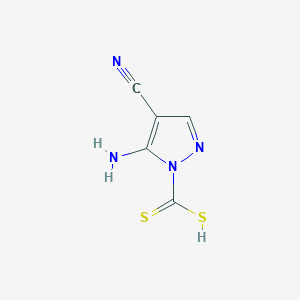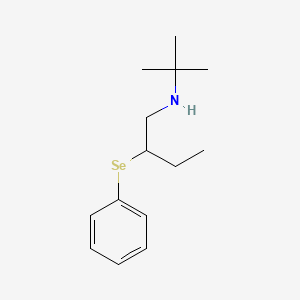
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butanamine backbone, a tert-butyl group, and a phenylseleno group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- typically involves the following steps:
Formation of the Butanamine Backbone: The initial step involves the synthesis of the butanamine backbone through the reaction of butylamine with appropriate reagents under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, where butanamine reacts with tert-butyl halides in the presence of a base.
Incorporation of the Phenylseleno Group: The final step involves the introduction of the phenylseleno group through a selenation reaction. This is typically achieved by reacting the intermediate compound with phenylselenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- has several scientific research applications:
Biology: Studied for its potential biological activities, including antioxidant and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanamine, N-(1,1-dimethylethyl)-: Lacks the phenylseleno group, resulting in different chemical properties.
2-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)-: Similar structure but with a different position of the phenylseleno group.
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylthio)-: Contains a phenylthio group instead of a phenylseleno group.
Uniqueness
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity. This makes it valuable in applications where seleno compounds are required.
Eigenschaften
CAS-Nummer |
831200-68-1 |
|---|---|
Molekularformel |
C14H23NSe |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N-tert-butyl-2-phenylselanylbutan-1-amine |
InChI |
InChI=1S/C14H23NSe/c1-5-12(11-15-14(2,3)4)16-13-9-7-6-8-10-13/h6-10,12,15H,5,11H2,1-4H3 |
InChI-Schlüssel |
ROTIAMRJHBTDDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CNC(C)(C)C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


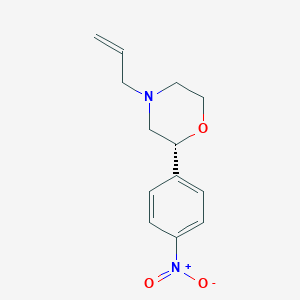
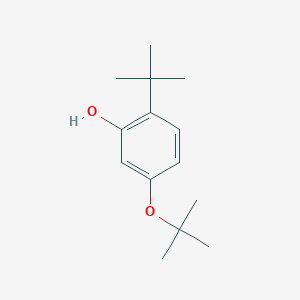
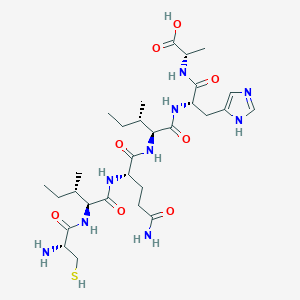
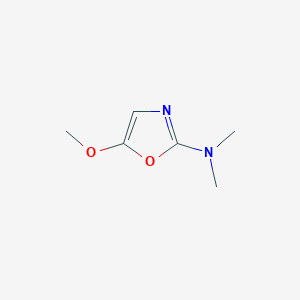


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
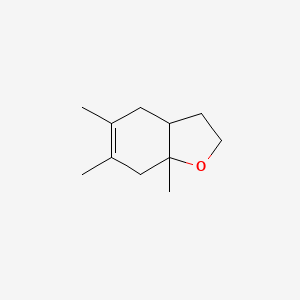
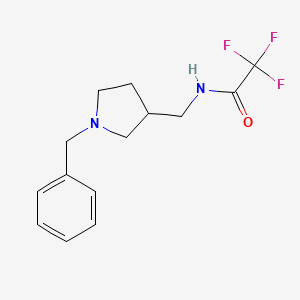
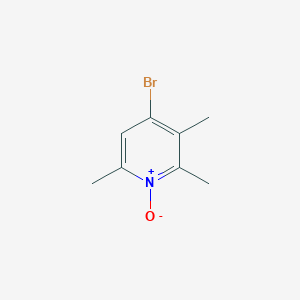
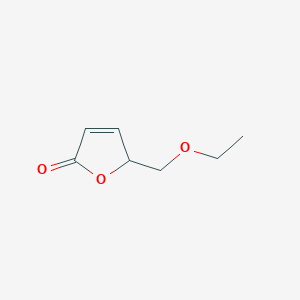
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
